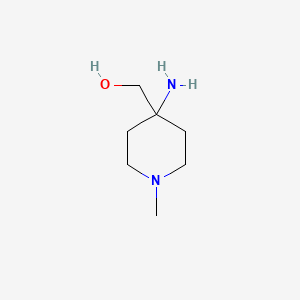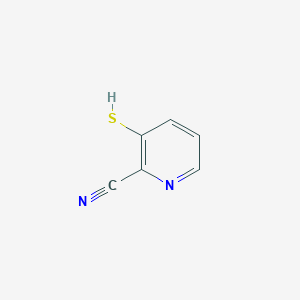
(4-氨基-1-甲基哌啶-4-基)甲醇
描述
(4-Amino-1-methylpiperidin-4-yl)methanol is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Amino-1-methylpiperidin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-1-methylpiperidin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成
“(4-氨基-1-甲基哌啶-4-基)甲醇”在化学合成的各个领域都有应用 . 它是一种用途广泛的化合物,可以用来合成多种其他化学物质,因此在合成化学领域中是一种有价值的工具 .
材料科学
在材料科学领域,该化合物可用于开发新材料 . 它独特的性质有助于创造具有特定特性的材料 .
色谱法
“(4-氨基-1-甲基哌啶-4-基)甲醇”可用于色谱法,色谱法是一种用于分离混合物的实验室技术 . 它可以作为固定相或流动相改性剂,影响混合物中化合物的分离 .
分析研究
该化合物还可用于分析研究 . 它可以作为各种分析技术的试剂或标准品,有助于对其他化合物进行准确和精确的测量 .
生命科学研究
在生命科学研究中,“(4-Amino-1-methylpiperidin-4-yl)methanol”可以以多种方式使用 . 例如,它可用于生物系统研究,有助于我们了解生命过程 .
抗疟疾药物开发
一项研究表明,结构简单的合成 1, 4-二取代哌啶,包括“(4-Amino-1-methylpiperidin-4-yl)methanol”,对耐药的恶性疟原虫具有高度选择性 . 这表明该化合物可用于开发新型抗疟疾药物 .
其他化合物的制备
“(4-Amino-1-methylpiperidin-4-yl)methanol”可用于制备其他化合物 . 例如,它可用于制备 N-叔丁氧羰基-4-羟甲基哌啶,含第三代三嗪树枝状大分子的去铁胺 B (DFO) 以及 3-(4-(羟甲基)哌啶-1-基)丙酸乙酯 (EHMPP) 4-(羟甲基)哌啶-1-碳二硫酸 (HL) .
生化分析
Biochemical Properties
(4-Amino-1-methylpiperidin-4-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially affecting their catalytic activity . The nature of these interactions can vary, including binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of (4-Amino-1-methylpiperidin-4-yl)methanol on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in the levels of specific metabolites . Additionally, it can affect cell signaling pathways by interacting with receptors or signaling proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, (4-Amino-1-methylpiperidin-4-yl)methanol exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Amino-1-methylpiperidin-4-yl)methanol can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, such as changes in gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of (4-Amino-1-methylpiperidin-4-yl)methanol vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, such as cellular damage or disruption of normal cellular functions.
Metabolic Pathways
(4-Amino-1-methylpiperidin-4-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For example, it may affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific amino acids or their derivatives. These interactions can have downstream effects on other metabolic processes, such as energy production or biosynthesis of biomolecules.
Transport and Distribution
The transport and distribution of (4-Amino-1-methylpiperidin-4-yl)methanol within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity, as different tissues may have varying levels of transporters or binding proteins.
Subcellular Localization
The subcellular localization of (4-Amino-1-methylpiperidin-4-yl)methanol is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound can also affect its interactions with other biomolecules, such as enzymes or receptors, thereby modulating its overall activity.
属性
IUPAC Name |
(4-amino-1-methylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9-4-2-7(8,6-10)3-5-9/h10H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUISQSWQYYXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B1283405.png)

![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)





![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)




